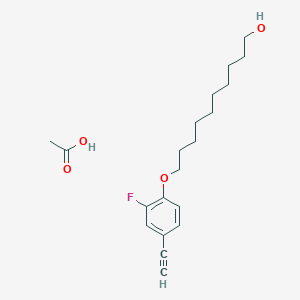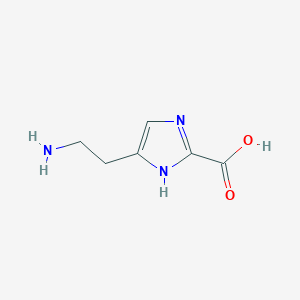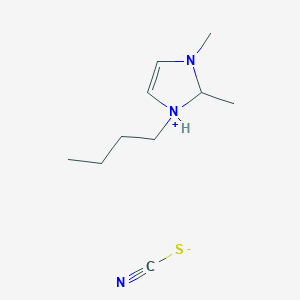
(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral auxiliaries to ensure the correct stereochemistry. The reaction typically starts with the formation of a Schiff base from glycine and a suitable aldehyde, followed by alkylation with 2-methylbutylamine. The resulting intermediate is then hydrolyzed to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-5-amino-4-hydroxy-2-(2-methylpropylamino)-5-oxopentanoic acid
- (2S,4S)-5-amino-4-hydroxy-2-(2-ethylbutylamino)-5-oxopentanoic acid
- (2S,4S)-5-amino-4-hydroxy-2-(2-methylhexylamino)-5-oxopentanoic acid
Uniqueness
(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
745826-31-7 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(2S,4S)-5-amino-4-hydroxy-2-(2-methylbutylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-3-6(2)5-12-7(10(15)16)4-8(13)9(11)14/h6-8,12-13H,3-5H2,1-2H3,(H2,11,14)(H,15,16)/t6?,7-,8-/m0/s1 |
Clé InChI |
OCPZCLCTHGVTFA-ALKRTJFJSA-N |
SMILES isomérique |
CCC(C)CN[C@@H](C[C@@H](C(=O)N)O)C(=O)O |
SMILES canonique |
CCC(C)CNC(CC(C(=O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)



![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)
![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)



